Crystal Structure Analysis of Tetrazene Polymorphs: A Technical Guide
Crystal Structure Analysis of Tetrazene Polymorphs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the polymorphic forms of tetrazene (5-[(1E)-3-amidiniotetraz-1-en-1-yl]tetrazolide hydrate), a primary explosive used as an energetic sensitizer (B1316253) in initiating compositions.[1] Understanding the crystal structure of different polymorphs is critical as it influences key physicochemical properties such as density, stability, and sensitivity to external stimuli.[1] This document summarizes the crystallographic data, experimental protocols for synthesis and characterization, and the relationship between the known polymorphs of tetrazene.
Overview of Tetrazene Polymorphs
Historically, two polymorphs of tetrazene, designated Form A and Form B, were identified.[2][3] However, recent and more detailed investigations have clarified the polymorphic landscape, confirming the existence of two distinct forms: Form A and a newly characterized Form C.[1][4][5] It is now understood that Form C is the initial product of the synthesis, which can then transition to the more stable Form A under specific conditions.[1][4][5] The original Form B is considered to be structurally identical to Form A.[2]
Crystallographic Data
The crystallographic data for Form A and Form C of tetrazene have been determined through single-crystal and powder X-ray diffraction (XRD) studies. A summary of the key quantitative data is presented below for comparative analysis.
Table 1: Crystallographic Data for Tetrazene Polymorphs
| Parameter | Form A | Form C |
| Chemical Formula | C₂H₈N₁₀O | C₂H₈N₁₀O |
| Formula Weight | 188.17 | 188.17 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/a | Cc |
| a (Å) | 12.155(2) | 12.083(1) |
| b (Å) | 6.495(1) | 6.452(1) |
| c (Å) | 10.082(2) | 10.160(1) |
| α (°) | 90 | 90 |
| β (°) | 104.58(3) | 106.15(1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 769.3(3) | 760.8(2) |
| Z | 4 | 4 |
| Calculated Density (g·cm⁻³) | 1.628 | 1.645 |
| Temperature (K) | 293 | 150 |
Data for Form A is based on the reinvestigation of Duke's data, and Form C data is from recent studies.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of tetrazene polymorphs. The following sections outline the key experimental procedures.
Synthesis of Tetrazene Polymorphs
3.1.1. Synthesis of Tetrazene Form A Form A can be prepared by reacting an acidic aqueous solution of aminoguanidinium nitrate (B79036) (AGN) with an aqueous solution of sodium nitrite (B80452).[6] A common alternative method starts with aminoguanidinium bicarbonate (AGB).[6]
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Procedure: 5-aminotetrazole (B145819) hydrate (B1144303) and aminoguanidine (B1677879) nitrate are dissolved in water at room temperature. An aqueous solution of sodium nitrite is then added to the mixture. The reaction is typically carried out for an extended period (e.g., 4 hours at 40 °C) to ensure the formation of Form A.[1] The pH of the solution is a critical parameter and is best maintained in the weakly acidic range of 4.0-6.0.[6]
3.1.2. Synthesis of Tetrazene Form C Form C is the kinetically favored product and is formed under shorter reaction times.[1][4]
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Procedure: The synthesis follows the same initial steps as for Form A. However, the reaction time is significantly shortened. For instance, the reaction can be stopped approximately 35 minutes after precipitation begins to isolate Form C.[1] To obtain a pure C form, the reaction can be conducted at 40 °C for 4 hours.[1]
3.1.3. Single Crystal Growth of Tetrazene Form C Growing single crystals suitable for X-ray analysis requires specific conditions.
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Procedure: Sodium nitrite and bisaminoguanidinium sulfate (B86663) are dissolved in water. The pH of the solution is adjusted to a range of 5.2–5.7 using acetic acid. The mixture is then left undisturbed at laboratory temperature. Large orange-yellow crystals of Form C typically form by the following day.[1]
Analytical Characterization Methods
3.2.1. X-Ray Powder Diffraction (XRPD) XRPD is used to identify the polymorphic form of a bulk sample and to assess its phase purity.[1]
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Protocol: A powdered sample of tetrazene is analyzed using a diffractometer. The resulting diffraction pattern, which plots intensity versus the diffraction angle (2θ), is unique to a specific crystal structure. The experimental pattern is then compared with calculated patterns from single-crystal data to confirm the polymorph (Form A or C).[1][4]
3.2.2. Vibrational Spectroscopy (FTIR and Raman) Infrared and Raman spectroscopy are employed to differentiate between the polymorphs based on their vibrational modes.[1][5]
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Protocol: For FTIR spectroscopy, a sample is prepared (e.g., as a KBr pellet) and analyzed. For Raman spectroscopy, a laser is focused on the sample. While the spectra of Form A and Form C are very similar, discernible differences exist, particularly in the NH stretching region (3500–2800 cm⁻¹) of the infrared spectra and in several bands in the fingerprint region (1700–600 cm⁻¹) of both FTIR and Raman spectra.[1]
3.2.3. Thermal Analysis Differential Scanning Calorimetry (DSC) can be used to study the thermal properties and stability of the polymorphs.
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Protocol: A small, accurately weighed sample (0.5-0.7 mg) is placed in a crucible (e.g., ceramic) and heated at a constant rate (e.g., 5 °C·min⁻¹) under an inert nitrogen atmosphere.[6] The resulting thermogram reveals thermal events such as decomposition.
Polymorphic Transformation and Analysis Workflow
The relationship between Form C and Form A is a critical aspect of tetrazene chemistry. Form C is the primary reaction product, which then converts to Form A over time, a process accelerated by temperature and the presence of water.[1][4][5]
Polymorphic Transformation Pathway
The diagram below illustrates the synthesis pathway leading to the formation of Form C and its subsequent transformation into Form A.
Caption: Synthesis and transformation pathway of tetrazene polymorphs.
Experimental Analysis Workflow
The comprehensive analysis of a synthesized tetrazene sample involves a series of characterization techniques to determine its polymorphic identity and purity.
Caption: Workflow for the characterization of tetrazene polymorphs.
References
- 1. mdpi.com [mdpi.com]
- 2. X-Ray crystal and molecular structure of ‘tetrazene’, (‘Tetracene’), C2H8N10O - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazene-Characterization of Its Polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
